6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Physicochemical Properties Drug Design Fragment-Based Screening

6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 28668-25-9, also known as NSC is a bicyclic heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one family. This family forms the pharmacophoric core of clinically significant phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil, and has been validated as a privileged scaffold for cannabinoid-1 (CB1) receptor antagonists.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 28668-25-9
Cat. No. B11918790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
CAS28668-25-9
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=O)N(C=N2)O
InChIInChI=1S/C6H6N4O2/c1-3-4-5(9-8-3)6(11)10(12)2-7-4/h2,12H,1H3,(H,8,9)
InChIKeyZOLDBRNUFXAETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 28668-25-9): Core Scaffold for Phosphodiesterase & CB1 Modulators


6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 28668-25-9, also known as NSC 138284) is a bicyclic heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one family [1]. This family forms the pharmacophoric core of clinically significant phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil, and has been validated as a privileged scaffold for cannabinoid-1 (CB1) receptor antagonists [2]. The compound features a characteristic 6-hydroxy substituent and a 3-methyl group on the pyrazole ring, with a molecular weight of 166.14 g/mol and an XLogP3-AA of -0.6, indicating moderate hydrophilicity [1]. Its defined substitution pattern makes it a critical, non-commercial reference standard and a versatile intermediate in the rational design of kinase and GPCR-targeted libraries.

Why Generic Pyrazolopyrimidinone Analogs Cannot Replace 6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in Focused Library Synthesis


While the pyrazolo[4,3-d]pyrimidin-7-one scaffold is shared among various bioactive molecules, the specific 6-hydroxy-3-methyl substitution pattern on the core is a critical determinant of both downstream synthetic versatility and target binding orientation. Unsubstituted or differently substituted analogs (e.g., 1-methyl-3-propyl derivatives like Sildenafil) introduce steric bulk that fundamentally alters the vector of key hydrogen-bond interactions with biological targets [1]. In the context of CB1 antagonist development, SAR studies around the 2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one derivative 2a demonstrated that even minor modifications lead to drastic changes in oral activity and binding affinity [2]. Therefore, procurement of the precise 6-hydroxy-3-methyl derivative is non-negotiable for chemists aiming to replicate published SAR or to use it as a validated fragment for hit-to-lead optimization, as a generic substitution risks synthetic failure or irrelevant biological data.

Quantitative Differentiation of 6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one from Closest Analogs


Physicochemical Property Differentiation: XLogP3-AA and Hydrogen Bond Donor/Acceptor Profile vs. Sildenafil Core

The target compound's physicochemical profile is fundamentally distinct from that of the PDE5 inhibitor Sildenafil, which shares the same core but with a 1-methyl-3-propyl-5-phenyl substitution. The 6-hydroxy-3-methyl derivative exhibits a computed XLogP3-AA of -0.6, indicating significantly higher hydrophilicity compared to Sildenafil's experimental logP of ~2.5 [1][2]. This difference is driven by the presence of a hydrogen bond donor (hydroxy group) and the absence of the lipophilic phenylsulfonylpiperazine moiety. For fragment-based drug discovery (FBDD), this lower lipophilicity and lower molecular weight (166.14 vs. 474.58 g/mol) make it a superior choice as a starting fragment compliant with the 'Rule of Three', reducing the risk of later-stage lipophilicity-driven attrition [1].

Physicochemical Properties Drug Design Fragment-Based Screening

In Vivo Pharmacodynamic Differentiation: Oral Activity in Rodent Feeding Models via CB1 Antagonism

The 2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one scaffold, of which the target compound is the unelaborated core, was central to the discovery of orally active CB1 receptor antagonists. Optimization of derivative 2a led to compounds 2h and 4a, which demonstrated significant oral activity in rodent feeding models, a phenotypic hallmark of CB1 antagonism [1]. In contrast, replacement of the PP group in 2h with other bicyclic systems resulted in a complete loss of binding affinity [1]. While the target compound (the core scaffold) itself was not directly tested in vivo, it represents the minimal pharmacophoric element required for this activity class, and any procurement for SAR expansion must start from this precise core to replicate the published trajectory.

CB1 Antagonist In Vivo Efficacy Obesity

Synthetic Versatility: Direct C-H Functionalization at C-5 vs. Pre-functionalized Analogues

A key structural distinction of 6-hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is the unsubstituted C-5 position, which permits direct, late-stage C-H functionalization to rapidly generate diverse analogue libraries. This contrasts sharply with pre-functionalized intermediates like 5-bromo or 5-iodo derivatives commonly used in cross-coupling reactions, which often require additional synthetic steps and can introduce heavy metal impurities [1]. The parent scaffold allows medicinal chemists to employ modern C-H activation methodologies (e.g., Pd-catalyzed direct arylation) to explore chemical space more efficiently, reducing the number of synthetic steps and chemical waste compared to a traditional pre-functionalized building block strategy [1].

Late-Stage Functionalization C-H Activation Medicinal Chemistry

Purity and ISO Certification: Differentiating from Non-Certified Bulk Suppliers

Reputable vendors supply this compound with a purity of ≥98% (NLT 98%) and in compliance with ISO certification systems, making it suitable for global pharmaceutical R&D and quality control applications . In contrast, many non-specialized chemical suppliers offer lower purity grades (e.g., 95% or 'technical grade') without documented analytical certification. This certified purity level is critical for reproducible biological assays and for use as a reference standard in analytical method validation, where impurities can lead to false positives or inaccurate quantification .

Quality Control ISO Certification Procurement Standard

Optimal Procurement & Application Scenarios for 6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one


Fragment-Based Screening Libraries Targeting Kinases and GPCRs

Due to its low molecular weight (166.14 g/mol), low lipophilicity (XLogP3-AA: -0.6), and the presence of key hydrogen bond donor/acceptor motifs, this compound is an ideal fragment for inclusion in generic screening libraries against a broad range of targets, including kinases and GPCRs. Its physicochemical profile aligns perfectly with the 'Rule of Three' for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [2]. Procurement in high purity (≥98%) ensures that hits identified from these libraries are not artifacts of contaminants.

CB1 Receptor Antagonist Lead Optimization Programs

For teams pursuing CB1 receptor antagonists for metabolic disorders, this compound serves as the validated entry point for SAR expansion. The seminal work by Carpino et al. (2006) demonstrated that the 2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one core is essential for oral in vivo activity [2]. Starting from this core guarantees that new analogues can be directly compared to the published benchmark compounds 2h and 4a, thereby accelerating structure-activity relationship studies.

Late-Stage Diversification via C-H Activation Chemistry

The unsubstituted C-5 position on this scaffold makes it uniquely suited for modern, atom-economical C-H functionalization strategies. Instead of relying on pre-halogenated intermediates that increase step count and cost, medicinal chemists can directly arylate, alkylate, or vinylate this position to rapidly generate diverse compound libraries. This approach has been shown to reduce synthetic effort and minimize heavy metal contamination, which is critical for compounds destined for in vivo testing.

Analytical Reference Standard for PDE5 Inhibitor Impurity Profiling

As a core scaffold of Sildenafil and related PDE5 inhibitors, this compound is a potential synthetic impurity or degradation product in commercial drug formulations. Its procurement in certified high purity (≥98%, ISO-compliant) allows analytical chemistry groups to use it as a qualified reference standard for HPLC impurity profiling and forced degradation studies, ensuring regulatory compliance in quality control laboratories.

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